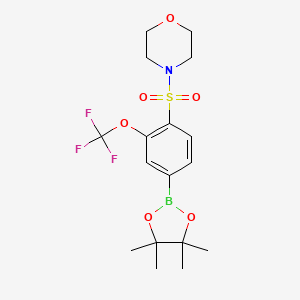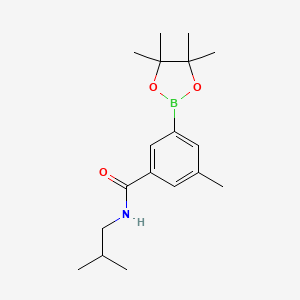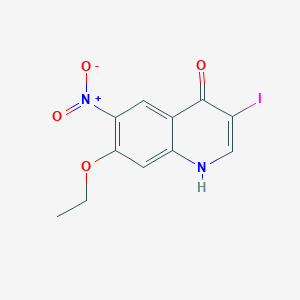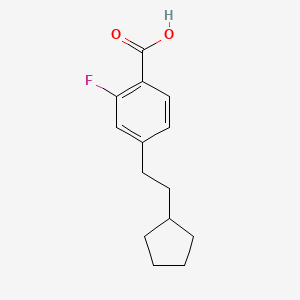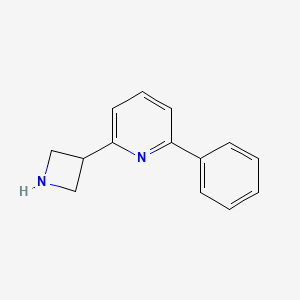
2-(3-Azetidinyl)-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Azetidinyl)-6-phenylpyridine: is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 6-position and an azetidinyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azetidinyl)-6-phenylpyridine typically involves the formation of the azetidinyl ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinyl ring can be formed via the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The phenylpyridine moiety can be synthesized separately and then coupled with the azetidinyl ring through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include steps such as esterification, cyclization, and coupling reactions, with careful control of reaction conditions to ensure high efficiency and minimal by-products .
化学反応の分析
Types of Reactions: 2-(3-Azetidinyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: 2-(3-Azetidinyl)-6-phenylpyridine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of azetidinyl and pyridine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pyridine ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
2-(3-Azetidinyl)pyridine: Lacks the phenyl group, making it less hydrophobic and potentially less potent in certain applications.
6-Phenylpyridine: Lacks the azetidinyl group, which may reduce its reactivity and versatility in chemical reactions.
2-(3-Azetidinyl)-6-methylpyridine: Substitutes the phenyl group with a methyl group, altering its steric and electronic properties
Uniqueness: 2-(3-Azetidinyl)-6-phenylpyridine is unique due to the presence of both the azetidinyl and phenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry .
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-6-phenylpyridine |
InChI |
InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12/h1-8,12,15H,9-10H2 |
InChIキー |
LNDFZOZJLQXFHJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



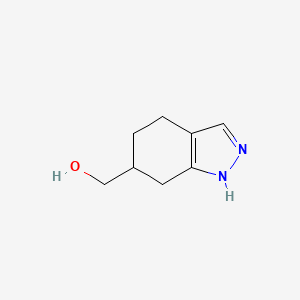
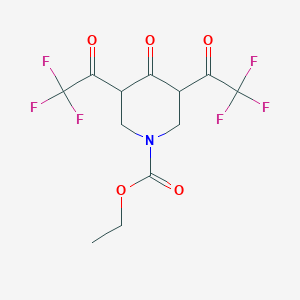

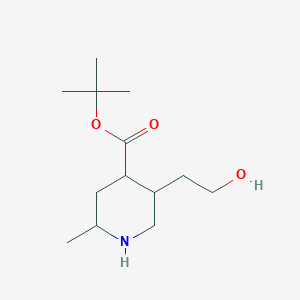
![3,3'-[[(5,6-Diaminobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(4,1-phenylene)]bis(oxy)]bis(1-propanol)](/img/structure/B15338673.png)
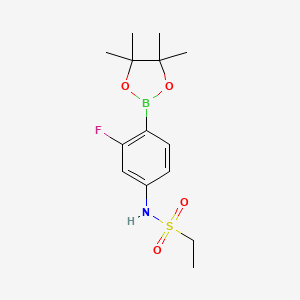
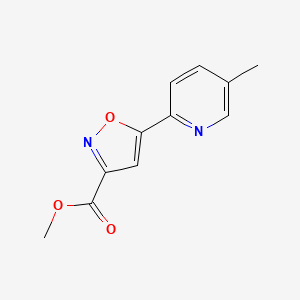

![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
